molecular formula C10H8BrF3OS B14067445 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14067445
M. Wt: 313.14 g/mol
InChI Key: XQRHJWAAWRBYOV-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8BrF3OS It is characterized by the presence of a bromine atom, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-6-(trifluoromethylthio)benzene with propanone under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield substituted phenylpropanones, while coupling reactions produce biaryl compounds.

Scientific Research Applications

1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects .

Comparison with Similar Compounds

  • 1-(2-(Trifluoromethyl)phenyl)propan-1-one
  • 1-Bromo-1-(2-(trifluoromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one

Comparison: 1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of both bromine and trifluoromethylthio groups, which impart distinct chemical properties.

Properties

Molecular Formula

C10H8BrF3OS

Molecular Weight

313.14 g/mol

IUPAC Name

1-[2-bromo-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8BrF3OS/c1-2-7(15)9-6(11)4-3-5-8(9)16-10(12,13)14/h3-5H,2H2,1H3

InChI Key

XQRHJWAAWRBYOV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Br)SC(F)(F)F

Origin of Product

United States

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